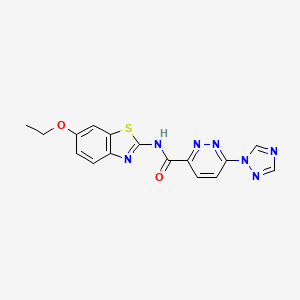

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

This compound features a pyridazine core substituted at position 3 with a carboxamide group linked to a 6-ethoxy-1,3-benzothiazole moiety and at position 6 with a 1H-1,2,4-triazole ring.

Properties

IUPAC Name |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O2S/c1-2-25-10-3-4-11-13(7-10)26-16(19-11)20-15(24)12-5-6-14(22-21-12)23-9-17-8-18-23/h3-9H,2H2,1H3,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUDREYNJUPLQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the ethoxy group. The pyridazine ring is then synthesized and functionalized with the triazole group. The final step involves the formation of the carboxamide linkage under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents:

Observations:

Physicochemical Properties

- Stability: Crystalline forms () show enhanced thermal stability. The target compound’s amorphous form may require stabilization via salt formation or co-crystallization.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the implications of these properties in various fields, particularly in medicinal chemistry.

1. Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole moiety and a triazole ring. Its molecular formula is with a molecular weight of approximately 266.32 g/mol. The presence of these functional groups is significant as they are often associated with diverse biological activities.

2.1 Antimicrobial Activity

Research indicates that derivatives of benzothiazole and triazole exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi. A study highlighted that benzothiazole derivatives showed antibacterial and antifungal activities with minimal inhibitory concentrations (MIC) ranging from 50 to 100 μg/mL against tested organisms .

2.2 Antitumor Activity

The compound's potential as an antitumor agent has been explored in several studies. In vitro tests revealed selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, derivatives of benzothiazole were shown to inhibit cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) with IC50 values in the low micromolar range .

2.3 Neuroprotective Effects

Recent studies have also investigated the neuroprotective effects of benzothiazole derivatives. In models of ischemia/reperfusion injury, certain compounds exhibited significant protective effects on neuronal cells by reducing oxidative stress and apoptosis . This suggests potential applications in treating neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted on synthesized benzothiazole derivatives revealed that specific modifications enhanced their antimicrobial efficacy significantly. For instance, compounds modified with different substituents on the benzothiazole ring showed varied activity against Gram-positive and Gram-negative bacteria.

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 50 | Antibacterial |

| Compound B | 75 | Antifungal |

| Compound C | 100 | Antiprotozoal |

Case Study 2: Antitumor Activity

In another study focusing on the cytotoxic effects of triazole-containing compounds, it was found that certain derivatives displayed potent activity against breast cancer cell lines:

| Compound | Cell Line | IC50 (ng/mL) |

|---|---|---|

| Compound D | MDA-MB-231 | 30 |

| Compound E | SK-Hep-1 | 28 |

| Compound F | NUGC-3 | 290 |

These findings underscore the compound's potential as a lead structure for developing new anticancer agents.

4.

The biological activity of this compound presents promising avenues for research in antimicrobial and antitumor therapies. Its structural components are critical in mediating these effects, suggesting that further exploration could yield valuable insights into its mechanisms of action and potential therapeutic applications.

Q & A

Basic: What are the standard synthetic routes for synthesizing N-(6-ethoxy-1,3-benzothiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

- Core ring formation : The benzothiazole and pyridazine rings are constructed via cyclization reactions under reflux conditions, often using solvents like ethanol or dimethylformamide (DMF) .

- Coupling reactions : Carboxamide linkages are formed using coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .

- Functionalization : The ethoxy and triazole groups are introduced via nucleophilic substitution or click chemistry, requiring precise control of temperature (60–100°C) and anhydrous conditions .

Optimization : Microwave-assisted synthesis () or solvent-free conditions can enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .

Basic: Which spectroscopic and crystallographic methods are recommended for structural confirmation?

- NMR spectroscopy : 1H and 13C NMR are critical for confirming proton environments and carbon frameworks, especially for distinguishing ethoxy (-OCH2CH3) and triazole substituents .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, even for twinned or disordered crystals, by refining against high-resolution data .

Advanced: How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?

- Cross-validation : Combine molecular docking (e.g., AutoDock) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .

- Mutagenesis studies : Modify key residues in target enzymes (e.g., kinases) to validate computational binding sites .

- Dose-response assays : Use IC50/EC50 curves to reconcile discrepancies between predicted and observed inhibitory effects .

Advanced: What strategies improve low yields in critical steps of benzothiazole-pyridazine hybrid synthesis?

- Solvent optimization : Replace polar aprotic solvents (DMF) with ionic liquids to enhance solubility and reduce side reactions .

- Catalyst screening : Test alternative catalysts (e.g., HOBt/DMAP instead of DCC) for carboxamide bond formation .

- Stepwise monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to identify intermediates and adjust reaction times .

Advanced: How should crystallographers address twinning or disorder in X-ray data for this compound?

- SHELX refinement : Apply the TWIN/BASF commands in SHELXL to model twinning and refine against high-resolution data (<1.0 Å) .

- Disorder modeling : Use PART instructions to resolve overlapping atoms, particularly for flexible ethoxy or triazole groups .

- Validation tools : Check R-factors and electron density maps (e.g., Olex2) to ensure model accuracy .

Basic: What functional groups in this compound are most reactive, and how do they influence biological activity?

- Triazole ring : Participates in hydrogen bonding and π-π stacking with biological targets, enhancing enzyme inhibition .

- Ethoxy group : Modulates lipophilicity, impacting membrane permeability and pharmacokinetics .

- Carboxamide linkage : Stabilizes interactions with catalytic residues in enzymes (e.g., ATP-binding pockets) .

Advanced: How can researchers design analogs to improve metabolic stability without compromising activity?

- Bioisosteric replacement : Substitute the ethoxy group with trifluoromethoxy (-OCF3) to resist oxidative metabolism .

- Deuterium incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated degradation .

- Prodrug strategies : Introduce ester or phosphate moieties to enhance solubility and delay hydrolysis .

Basic: What are the best practices for purity assessment before biological testing?

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .

- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Thermogravimetric analysis (TGA) : Detect solvent/moisture residues that may skew bioassay results .

Advanced: How can in silico models predict off-target interactions for this compound?

- Pharmacophore mapping : Align structural features (e.g., triazole, carboxamide) with known off-target databases (ChEMBL, PubChem) .

- Machine learning : Train models on kinase inhibition data to predict polypharmacology risks .

- Cryo-EM studies : Resolve binding modes to secondary targets (e.g., GPCRs) at near-atomic resolution .

Advanced: What experimental controls are essential for reproducibility in enzyme inhibition assays?

- Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

- Vehicle controls : Test DMSO concentrations ≤0.1% to rule out solvent-mediated effects .

- Blinded replicates : Perform triplicate measurements across independent batches to assess inter-experimental variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.